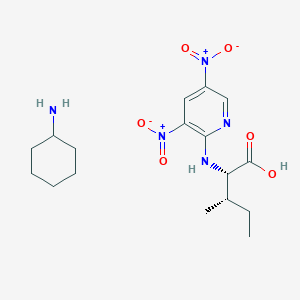

Dinitropyridyl-L-isoleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-isoleucine is an essential branched-chain aliphatic amino acid found in many proteins . It is an isomer of leucine and it’s important in hemoglobin synthesis and regulation of blood sugar and energy levels .

Synthesis Analysis

L-isoleucine can be synthesized by modifying the Threonine Metabolism Pathway in Escherichia coli . A mutant strain of E. coli was engineered by inactivating specific metabolic pathways that were associated with L-threonine metabolism but unrelated to L-isoleucine synthesis .Molecular Structure Analysis

L-isoleucine has a specific molecular structure that can be analyzed using various methods such as 1H and 13C NMR spectrometry . The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Chemical Reactions Analysis

The chemical reactions of L-isoleucine can be studied using techniques like collision-induced dissociation tandem mass spectrometry . The isomeric amino acids L-leucine, L-isoleucine and L-allo-isoleucine can be distinguished by their CID MS/MS spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of L-isoleucine can be analyzed using theoretical calculations . These values help in interpreting the experimental spectra which provide the potential usage in drug development .Mechanism of Action

Future Directions

The future directions in the study of L-isoleucine and other amino acids could involve exploring novel biological agents or targeted small molecules in combination with standard of care . New-generation anti-CD20 biologic agents, type I interferon antagonists, and rituximab-belimumab combination regimens show promise .

properties

IUPAC Name |

cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBPKSFONSLNK-YDYUUSCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![O,O,C4-Tris[3-N[-(5-methyl-1,3,4-thiadiazol-2-yl)-propionyl]curcumin](/img/no-structure.png)

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)